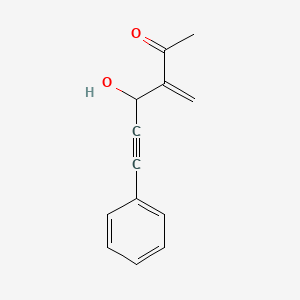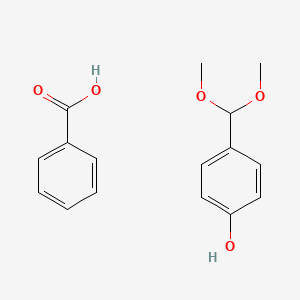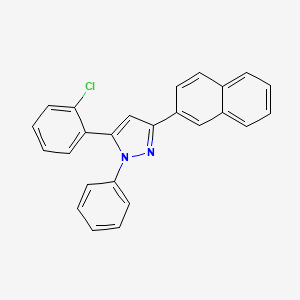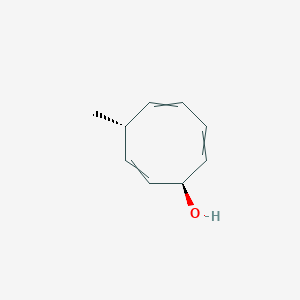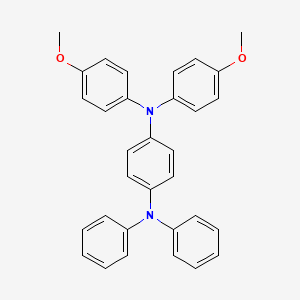
N~1~,N~1~-Bis(4-methoxyphenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-Bis(4-methoxyphenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by its complex structure, which includes multiple aromatic rings and amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Bis(4-methoxyphenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxyaniline with benzene-1,4-diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~-Bis(4-methoxyphenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N~1~,N~1~-Bis(4-methoxyphenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of N1,N~1~-Bis(4-methoxyphenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s aromatic structure allows it to interact with various biological pathways, influencing cellular processes and signaling.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~,N~1~-Bis(4-aminophenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine
- N~1~,N~1~-Bis(4-hydroxyphenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine
Uniqueness
N~1~,N~1~-Bis(4-methoxyphenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine is unique due to the presence of methoxy groups on the aromatic rings. These groups can influence the compound’s reactivity, solubility, and interaction with other molecules, making it distinct from its analogs.
Propiedades
Número CAS |
561329-62-2 |
|---|---|
Fórmula molecular |
C32H28N2O2 |
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
4-N,4-N-bis(4-methoxyphenyl)-1-N,1-N-diphenylbenzene-1,4-diamine |
InChI |
InChI=1S/C32H28N2O2/c1-35-31-21-17-29(18-22-31)34(30-19-23-32(36-2)24-20-30)28-15-13-27(14-16-28)33(25-9-5-3-6-10-25)26-11-7-4-8-12-26/h3-24H,1-2H3 |
Clave InChI |
GYBAIIWMTDYWLW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


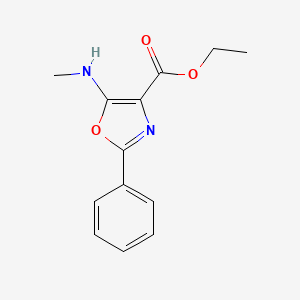
![N-[(1S)-2-oxocyclohexyl]butanamide;hydrochloride](/img/structure/B14213172.png)
![N-[2-(2-Methylbenzyl)phenyl]formamide](/img/structure/B14213173.png)
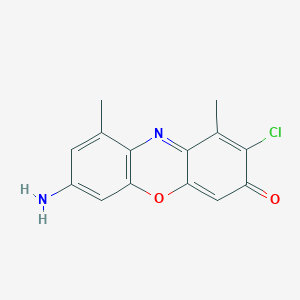
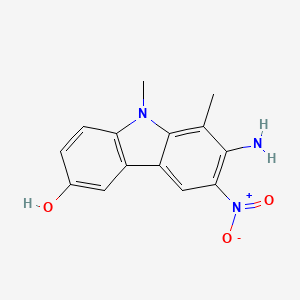
![2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate](/img/structure/B14213180.png)
